molecular formula C42H56F2N8O6 B612068 Birinapant CAS No. 1260251-31-7

Birinapant

カタログ番号: B612068
CAS番号: 1260251-31-7
分子量: 806.9 g/mol
InChIキー: PKWRMUKBEYJEIX-DXXQBUJASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビリンパントは、第2ミトコンドリア由来カスパーゼ活性化因子(SMAC)の低分子模倣体です。これは、さまざまな癌でしばしば過剰発現するアポトーシス阻害タンパク質(IAP)の拮抗薬として設計されています。 これらのタンパク質を阻害することで、ビリンパントは癌細胞のアポトーシスを促進し、癌治療の有望な候補となります .

作用機序

ビリンパントは、X染色体連鎖IAP(XIAP)、細胞IAP1(cIAP1)、細胞IAP2(cIAP2)などのIAPに結合して阻害することにより、その効果を発揮します。この阻害により、カスパーゼが活性化されます。カスパーゼは、アポトーシスの実行に重要な役割を果たす酵素です。 アポトーシスを促進することにより、ビリンパントは癌細胞における細胞死を誘導します .

生化学分析

Biochemical Properties

Birinapant plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the IAP family, including cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). This compound binds to the baculoviral IAP repeat (BIR) domains of these proteins, leading to their degradation via the ubiquitin-proteasome pathway . This interaction disrupts the anti-apoptotic functions of IAPs, thereby promoting apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the intrinsic apoptosis pathway. This activation involves the degradation of cIAP1 and cIAP2, leading to the formation of a RIPK1:caspase-8 complex and subsequent caspase-8 activation . Additionally, this compound has been shown to enhance the presentation of cancer/testis antigen peptides and neoantigens, thereby improving the immunogenicity of tumor cells . This effect is particularly important in the context of combination therapies with immune checkpoint inhibitors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the BIR domains of IAPs, leading to their autoubiquitylation and proteasomal degradation . This degradation results in the activation of caspases, which are crucial for the execution of apoptosis. This compound also inhibits the NF-κB survival pathway by preventing the activation of NF-κB-inducing kinase (NIK) and subsequent phosphorylation of IκBα . This dual mechanism of action—promoting apoptosis and inhibiting survival pathways—makes this compound a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, this compound has been shown to induce sustained apoptosis in cancer cells . In in vivo studies, this compound administration has led to prolonged tumor suppression and improved survival rates in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with IAPs. The degradation of cIAP1 and cIAP2 by this compound leads to the activation of caspases and the induction of apoptosis . Additionally, this compound has been shown to affect the metabolic flux of cancer cells by altering the levels of key metabolites involved in apoptosis and cell survival . These changes in metabolic pathways contribute to the overall anticancer effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm, where it interacts with IAPs and exerts its apoptotic effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with IAPs and promotes their degradation . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is closely associated with the presence of IAPs in the cytoplasm, which are its primary targets for inducing apoptosis.

準備方法

合成経路と反応条件: ビリンパントは、特定のアミノ酸誘導体のカップリングを含む多段階プロセスによって合成されます。主要なステップには以下が含まれます。

    コア構造の形成: これは、保護されたアミノ酸と適切なアミンをカップリングしてペプチド結合を形成することを含みます。

    脱保護とさらなるカップリング: 保護基が除去され、さらなるアミノ酸またはペプチドフラグメントがカップリングされてペプチド鎖が伸長されます。

    環化と最終的な修飾: 直鎖状ペプチドは環化してマクロ環状構造を形成し、その後、必要に応じて機能基を導入するための修飾が行われます。

工業的生産方法: ビリンパントの工業的生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

    出発原料の選択: 最終製品の品質を確保するために、高純度の出発原料が選択されます。

    反応条件の最適化: 温度、溶媒、触媒などの反応条件が最適化され、収率が最大化され、不純物が最小限に抑えられます。

    精製: 最終製品は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製され、所望の純度が達成されます。

化学反応の分析

反応の種類: ビリンパントは、以下の反応を含むさまざまな化学反応を受けます。

    酸化: ビリンパントは、特定の条件下で酸化されて酸化誘導体を形成することができます。

    還元: 還元反応を使用して、分子内の特定の官能基を修飾できます。

    置換: 置換反応は、異なる官能基を導入し、分子の特性を変えることができます。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換試薬: ハロゲン化剤、求核剤。

主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により、生物学的活性が変化した酸化誘導体が生成される場合があり、置換反応により、分子の特性を修飾する新しい官能基が導入される場合があります。

4. 科学研究アプリケーション

ビリンパントは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Birinapant has a wide range of scientific research applications, including:

類似化合物との比較

ビリンパントは、SMAC模倣体として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。

    LCL161: IAPを標的とし、アポトーシスを促進する別のSMAC模倣体。

    GDC-0152: IAPを標的とする異なる化学構造を持つSMAC模倣体。

ビリンパントの独自性: ビリンパントは、他のIAPと比べて、cIAP1を選択的に標的とする能力が優れている点が特徴です。 この選択性は、癌治療におけるビリンパントの有効性と安全性プロファイルに貢献しています .

生物活性

Birinapant is a novel small-molecule compound classified as a second mitochondria-derived activator of caspases (SMAC) mimetic. It primarily functions as an antagonist to inhibitor of apoptosis proteins (IAPs), specifically cIAP1 and cIAP2, which are known to promote cancer cell survival and confer resistance to various therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical studies, and potential therapeutic applications.

This compound mimics the action of SMAC, a protein that promotes apoptosis by antagonizing IAPs. By binding to cIAP1 and cIAP2, this compound induces their degradation, which alters tumor necrosis factor (TNF) receptor signaling. This shift results in the activation of caspase-8 and subsequent induction of apoptosis rather than the survival signaling typically promoted by IAPs. The compound has shown efficacy in various cancer cell lines, particularly melanoma and non-small cell lung cancer (NSCLC).

Preclinical Studies

  • Melanoma Cell Lines : In a study involving seventeen melanoma cell lines, this compound demonstrated significant cytotoxic effects when used alone or in combination with TNF-α. The combination treatment led to enhanced apoptosis, evidenced by PARP cleavage in sensitive cell lines .
  • NSCLC Models : Research indicated that this compound was particularly effective in LKB1-deleted NSCLC cells. The compound induced apoptosis through caspase activation specifically in these cells, highlighting its potential for targeted therapy in specific genetic contexts .

Clinical Trials

This compound has undergone several clinical trials to assess its safety, tolerability, and efficacy:

  • Phase I Trials : A Phase I study evaluated the maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors. The MTD was determined to be 47 mg/m², with common adverse effects including headache and nausea. Notably, some patients exhibited prolonged stable disease .
  • Phase II Trials : A Phase II trial investigated this compound's efficacy in combination with carboplatin for platinum-resistant ovarian cancer. Results showed that this combination could effectively target specific ovarian cancer cell lines and patient-derived tumors .

Pharmacokinetics

This compound has a plasma half-life ranging from 30 to 35 hours and demonstrates accumulation in tumor tissues. This pharmacokinetic profile supports its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A patient with non-small cell lung cancer exhibited stable disease for five months while receiving this compound treatment at the MTD .
  • Case Study 2 : In another instance involving colorectal cancer, radiographic evidence showed tumor shrinkage following treatment with this compound combined with other agents .

Summary of Findings

Study TypeFindings
PreclinicalInduced apoptosis in melanoma and NSCLC models; effective against LKB1 mutations .
Phase I TrialMTD established at 47 mg/m²; well tolerated with some cases of stable disease .
Phase II TrialEffective in combination with carboplatin for targeting resistant ovarian cancers .

特性

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155057
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260251-31-7
Record name Birinapant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Birinapant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRINAPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。